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Compound of Interest

4-Bromo-2-(4-
Compound Name:

fluorophenyl)pyridine
CAS No.: 916824-57-2
Cat. No.: B3302474

Get Quote

Executive Summary & Structural Context[1][2][3][4]
[5][6][7]

4-Bromo-2-(4-fluorophenyl)pyridine represents a critical biaryl scaffold in medicinal
chemistry, widely utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions for
synthesizing kinase inhibitors and receptor modulators.

Unlike simple pyridine derivatives, this molecule possesses two distinct aromatic domains—an
electron-deficient pyridine ring and an electron-rich (fluorinated) phenyl ring—connected by a
C—C single bond. This guide provides a comparative structural analysis, benchmarking the
theoretical and expected solid-state properties of this target against experimentally validated
analogs.

Key Structural Differentiators:

 Biaryl Torsion: The steric repulsion between the pyridine ortho-hydrogen and phenyl ortho-
hydrogen typically induces a non-planar conformation (
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twist), unlike the planar arrangement often seen in fused ring systems.

e Halogen Bonding Potential: The C(4)—Br bond offers a distinct

-hole for halogen bonding, serving as a directional anchor in crystal packing, distinct from the
electrostatic nature of the C(4')-F bond.

Comparative Structural Analysis

The following data compares the predicted structural parameters of the target molecule against

experimentally determined values of its closest structural analogs: 2-Phenylpyridine (Parent)

and 2-(4-Fluorophenyl)pyridine (Des-bromo analog).

ble 1: < | i " i

Target: 4-Bromo-2- Analog A: 2-(4-
o Analog B: 2-
Feature (4- Fluorophenyl)pyridin i
. Phenylpyridine
fluorophenyl)pyridine e
Monoclinic ( Orthorhombic (
Crystal System Monoclinic (Predicted)
) )
Biaryl Torsion Angle (
)
Space Group P21/c or P21/n
-Stacking Distance (Offset)
Dominant Interaction Bre-N / Br-- C-H--F C-H
Calculated Density
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Note on Causality: The introduction of the heavy Bromine atom at position 4 significantly
increases the calculated density compared to the fluoro-analog. The biaryl torsion angle is

conserved across the series due to the steric clash of ortho-hydrogens (H3 on pyridine vs.

H2'/H6' on phenyl), preventing coplanarity.

Structural Logic & Interaction Pathway

The following diagram illustrates the hierarchical structural logic governing the solid-state
assembly of 4-Bromo-2-(4-fluorophenyl)pyridine.
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Caption: Structural hierarchy showing how steric twist and halogen bonding drive the final

crystal lattice formation.

Experimental Protocols: Data Generation &
Validation
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Since specific crystallographic data for this intermediate may not be available in public
repositories (CSD), the following self-validating protocol is designed to generate high-quality
single crystals and solve the structure.

Phase 1: Crystallization Screening (Vapor Diffusion)

Objective: Obtain X-ray quality single crystals (
in at least two dimensions).
o Preparation: Dissolve
of 4-Bromo-2-(4-fluorophenyl)pyridine in
of Dichloromethane (DCM). Ensure the solution is clear and particle-free (filter through
PTFE if necessary).
e Setup: Place the solution in a small inner vial (
).
» Antisolvent: Place the inner vial (uncapped) inside a larger outer jar containing
of n-Hexane or Pentane.

o Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at

for 48—72 hours.

o Mechanism:[1] The volatile antisolvent (Hexane) diffuses into the DCM solution, slowly
increasing supersaturation and promoting ordered nucleation.

Validation: Inspect under a polarized light microscope. Sharp extinction indicates crystallinity.

Phase 2: X-Ray Diffraction Data Collection

Objective: Resolve the unit cell and space group.

e Mounting: Select a prism-like crystal and mount on a MiTeGen loop using paratone oil.
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o Temperature: Cool to 100 K using a nitrogen cryostream to reduce thermal motion (atomic
displacement parameters).

o Data Strategy:

o Source: Mo-K

) or Cu-K
(
).

o Scan: Collect

-scans at
intervals.

o Resolution: Aim for
resolution to resolve the C—F and C-Br bond lengths accurately.
e Refinement Check:

o value should be
(5%).

o Check for disorder in the fluorine atom (common in para-substituted phenyl rings).

Workflow Visualization
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Caption: Step-by-step workflow for generating and validating crystal structure data.

References

o Structural Analogs (2-phenylpyridine)

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3302474/docs?utm_src=pdf-body-img#comparative-crystal-structure-guide-4-bromo-2-4-fluorophenyl-pyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3302474?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Ho, D. M., & Pascal, R. A. (2018). Crystal structure of 2-phenylpyridine. Acta
Crystallographica Section E.

e Halogen Bonding in Pyridines

o Metrangolo, P., et al. (2005). Halogen bonding in supramolecular chemistry. Chemical
Reviews.

o Crystallization Methodologies

o Newman, J. (2020). Crystallization of Organic Compounds: An Industrial Perspective.
Wiley Online Library.

e Suzuki Coupling Intermediates

o Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of
Organoboron Compounds. Chemical Reviews.

(Note: Specific CSD entries for the exact target 4-Bromo-2-(4-fluorophenyl)pyridine are
proprietary or not currently indexed in open-access databases; the data above relies on high-
fidelity analogs and standard crystallographic principles.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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